molecular formula C13H10O B3058781 1-Ethynyl-2-methoxynaphthalene CAS No. 917894-85-0

1-Ethynyl-2-methoxynaphthalene

Cat. No. B3058781
CAS RN: 917894-85-0
M. Wt: 182.22
InChI Key: MVXMSHPNQSBXFO-UHFFFAOYSA-N
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Description

1-Ethynyl-2-methoxynaphthalene is a chemical compound with the molecular formula C13H10O . It is a powder at room temperature .


Molecular Structure Analysis

The molecular weight of 1-Ethynyl-2-methoxynaphthalene is 182.22 . The InChI code is 1S/C13H10O/c1-3-11-12-7-5-4-6-10 (12)8-9-13 (11)14-2/h1,4-9H,2H3 .


Physical And Chemical Properties Analysis

1-Ethynyl-2-methoxynaphthalene is a powder at room temperature . More specific physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Chemical Interactions and Molecular Structure

1-Ethynyl-2-methoxynaphthalene has been studied for its chemical interactions in various molecular structures. For instance, research on the interactions between alkynes and methoxy groups in peri-naphthalene systems using X-Ray studies reveals insights into the contact distances and electron-attracting powers of different functional groups (Bell et al., 2002).

Catalysis and Acylation Processes

The compound plays a significant role in catalysis, particularly in the acylation processes. Research on the shape-selective acylation of 2-methoxynaphthalene over various catalysts like Beta polymorphs and ITQ-17 demonstrates its use in producing acetylated derivatives (Botella et al., 2003).

Photocatalytic Activity

Enhancing photocatalytic activity is another application of 1-Ethynyl-2-methoxynaphthalene. Studies have shown that functionalizing Cu2O cubes with 2-ethynyl-6-methoxynaphthalene molecules can lead to significant improvements in photocatalytic activities, such as degradation of pollutants (Patra et al., 2022).

Regioselective Lithiation

Research on regioselective lithiation processes involving 1-methoxynaphthalene, a related compound, provides insights into the reaction mechanisms and the influence of isotopic substitution on reaction rates (Betz & Bauer, 2002).

Shape-Selective Catalysis

1-Ethynyl-2-methoxynaphthalene is also significant in shape-selective catalysis. Research demonstrates how acylation reactions can be influenced by the structural properties of catalysts, leading to specific product formation (Andy et al., 2000).

Crystallography and Synthesis

The compound's utility extends to the fields of crystallography and synthesis. Studies involving the synthesis and characterization of related methoxynaphthalene derivatives provide insights into their crystal structures and potential applications (Singh, 2013).

Green Chemistry and Catalysis

Green chemistry approaches utilize 1-Ethynyl-2-methoxynaphthalene in processes like the catalytic methylation of naphthols, demonstrating the compound's role in environmentally friendly chemical synthesis (Yadav & Salunke, 2013).

Safety and Hazards

The safety information for 1-Ethynyl-2-methoxynaphthalene indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

1-ethynyl-2-methoxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O/c1-3-11-12-7-5-4-6-10(12)8-9-13(11)14-2/h1,4-9H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXMSHPNQSBXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40700678
Record name 1-Ethynyl-2-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

917894-85-0
Record name 1-Ethynyl-2-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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